N-Cyclobutyl-3,3-difluorocyclobutan-1-amine
Overview
Description
N-Cyclobutyl-3,3-difluorocyclobutan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclobutyl group and two fluorine atoms attached to the cyclobutane ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-3,3-difluorocyclobutan-1-amine typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the cyclobutane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Cyclobutyl-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-Cyclobutyl-3,3-difluorocyclobutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorine atoms can provide insights into the behavior of fluorinated compounds in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism by which N-Cyclobutyl-3,3-difluorocyclobutan-1-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Cyclobutane derivatives
Fluorinated cyclobutanes
Other amines with similar structures
Uniqueness: N-Cyclobutyl-3,3-difluorocyclobutan-1-amine stands out due to its specific combination of cyclobutyl and difluorocyclobutane groups, which confer unique reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
N-cyclobutyl-3,3-difluorocyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)4-7(5-8)11-6-2-1-3-6/h6-7,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLWLYUKSMGKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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